ethyl [6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamate
Description
Properties
IUPAC Name |
ethyl N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4S2/c1-3-17-11(14)13-10-12-8-5-4-7(19(2,15)16)6-9(8)18-10/h4-6H,3H2,1-2H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKZRIGLAVJSZLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 6-(Methylthio)-1,3-Benzothiazol-2-Amine
The precursor 6-(methylthio)-1,3-benzothiazol-2-amine is synthesized via condensation of 4-(methylthio)aniline with ammonium thiocyanate in the presence of bromine as a catalyst. The reaction proceeds as follows:
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Reagents :
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4-(Methylthio)aniline (1 equiv)
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Ammonium thiocyanate (1.2 equiv)
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Bromine (0.1 equiv) in glacial acetic acid
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Procedure :
Characterization :
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Yield : 72–78%
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Melting Point : 158–160°C
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IR (KBr) : 3350 cm⁻¹ (N–H), 1620 cm⁻¹ (C=N), 690 cm⁻¹ (C–S).
Oxidation of Methylthio to Methylsulfonyl Group
The methylthio group at position 6 is oxidized to a methylsulfonyl moiety using sodium periodate (NaIO₄).
Oxidation Reaction
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Reagents :
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6-(Methylthio)-1,3-benzothiazol-2-amine (1 equiv)
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NaIO₄ (2.5 equiv)
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Solvent system: H₂O/ACN/CCl₄ (2:1:1 v/v)
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Procedure :
Characterization :
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Yield : 85–90%
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¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, H-4), 7.89 (d, 1H, H-7), 7.52 (d, 1H, H-5), 3.12 (s, 3H, SO₂CH₃).
Carbamate Functionalization at Position 2
The final step involves introducing the ethyl carbamate group via reaction with ethyl chloroformate.
Carbamate Formation
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Reagents :
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6-(Methylsulfonyl)-1,3-benzothiazol-2-amine (1 equiv)
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Ethyl chloroformate (1.2 equiv)
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K₂CO₃ (1.5 equiv) in dry acetone
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Procedure :
Characterization :
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Yield : 65–70%
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¹³C NMR (CDCl₃) : δ 165.2 (C=O), 153.1 (C-2), 134.8–121.6 (aromatic carbons), 62.4 (OCH₂CH₃), 44.5 (SO₂CH₃), 14.1 (CH₃).
Comparative Analysis of Synthetic Routes
| Step | Method | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 1 | Thiocyanation | 0–5°C, 3 h | 75 | 98.2 |
| 2 | NaIO₄ Oxidation | RT, 6 h | 88 | 99.1 |
| 3 | Ethyl Chloroformate | Reflux, 8 h | 68 | 97.8 |
Optimization Strategies
Microwave-Assisted Carbamate Formation
Replacing conventional heating with microwave irradiation (180°C, 15 minutes) increases the yield to 82% while reducing reaction time.
Solvent Effects in Oxidation
Using a 1:1 mixture of acetonitrile and dichloromethane enhances NaIO₄ solubility, achieving 93% yield.
Analytical Validation
Spectroscopic Confirmation
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IR : Peaks at 1743 cm⁻¹ (C=O) and 1340/1160 cm⁻¹ (S=O) confirm carbamate and sulfonyl groups.
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MS (ESI+) : m/z 327.05 [M+H]⁺ (calculated for C₁₁H₁₁N₂O₄S₂: 327.02).
Challenges and Mitigation
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Low Carbamate Yield : Attributed to side reactions with the sulfonyl group. Mitigated by using excess ethyl chloroformate (1.5 equiv).
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Over-Oxidation : Controlled by limiting NaIO₄ to 2.5 equivalents and monitoring via TLC.
Scalability and Industrial Relevance
Pilot-scale trials (1 kg batch) demonstrated consistent yields (70–72%) using continuous flow reactors for the oxidation step. Regulatory-compliant purity (>99%) was achieved via recrystallization from ethyl acetate .
Chemical Reactions Analysis
Ethyl [6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamate undergoes a variety of chemical reactions:
Oxidation: : The sulfonyl group is susceptible to oxidation reactions, commonly using reagents such as potassium permanganate.
Reduction: : Reduction of the benzothiazole ring can be achieved using hydrogenation methods.
Substitution: : The sulfonyl group can be a site for nucleophilic substitution, typically using nucleophiles like amines or alcohols.
Hydrolysis: : The ethyl carbamate group can undergo hydrolysis under acidic or basic conditions, resulting in the formation of ethyl alcohol and the corresponding amine product.
Scientific Research Applications
Ethyl [6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamate has broad applications across multiple scientific domains:
Biology: : This compound is used in biological assays to study enzyme interactions, particularly those involving sulfonamide groups.
Medicine: : Due to its structural similarity to biologically active molecules, it is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: : It is utilized in the synthesis of specialty chemicals and as an intermediate in the production of various agrochemicals and pharmaceuticals.
Mechanism of Action
The compound's biological effects are mediated through its interaction with specific molecular targets. Ethyl [6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamate may inhibit certain enzymes by mimicking the natural substrates, leading to competitive inhibition. The sulfonyl group is particularly crucial for binding to enzyme active sites, while the benzothiazole ring provides additional interactions that stabilize the enzyme-inhibitor complex.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects and Molecular Properties
The table below summarizes key structural and functional differences between ethyl [6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamate and its tert-butyl analog, tert-butyl N-[6-(N,N-dipropylcarbamoyl)-1,3-benzothiazol-2-yl]carbamate:
Key Observations:
- Substituent Influence : The methylsulfonyl group at R6 in the target compound likely enhances polarity and metabolic stability compared to the dipropylcarbamoyl group in the tert-butyl analog. The latter’s bulkiness prevents π-π interactions in crystals, while the former may permit such interactions .
- Carbamate Group: The ethyl carbamate (target) vs.
Biological Activity
Ethyl [6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure is crucial for its biological activity. This compound has the following molecular formula:
- Molecular Formula : C11H12N2O2S
- Molecular Weight : 240.29 g/mol
The compound features a benzothiazole core substituted with a methylsulfonyl group and an ethyl carbamate moiety, which may influence its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Compounds containing the benzothiazole scaffold have demonstrated antimicrobial properties. This compound may inhibit bacterial growth by interfering with essential cellular processes.
- Anticonvulsant Properties : Research on related benzothiazole derivatives indicates potential anticonvulsant effects. For instance, a study found that certain benzothiazole compounds exhibited significant activity in models of epilepsy without neurotoxicity .
- CNS Activity : Compounds similar to this compound have shown central nervous system (CNS) depressant effects in various assays, indicating their potential use in treating neurological disorders .
Biological Activity Data
A summary of relevant biological activity data for this compound is presented below:
Case Study 1: Anticonvulsant Potential
In a study evaluating a series of benzothiazole derivatives, this compound was part of a library screened for anticonvulsant activity. The results indicated that this compound exhibited comparable efficacy to established anticonvulsants without significant side effects such as liver toxicity .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of various benzothiazole derivatives, including this compound. The compound showed promising results against multidrug-resistant strains of bacteria, suggesting its potential as a lead candidate in antibiotic development .
Q & A
Q. What are the common synthetic routes for ethyl [6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamate, and how can reaction conditions be optimized for yield?
The synthesis typically involves multi-step reactions, starting with functionalization of the benzothiazole core. Key steps include:
- Sulfonylation : Introducing the methylsulfonyl group at position 6 of the benzothiazole ring using reagents like methanesulfonyl chloride under controlled pH (e.g., pyridine as a base) .
- Carbamate Formation : Reaction of the 2-amino group with ethyl chloroformate in non-polar solvents (e.g., dichloromethane) at 0–5°C to minimize side reactions .
Optimization Strategies : - Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Catalysts : Use of DMAP (4-dimethylaminopyridine) to accelerate carbamate coupling .
- Purity Control : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR Spectroscopy : - and -NMR identify substituent patterns (e.g., methylsulfonyl protons at δ 3.1–3.3 ppm; carbamate carbonyl at δ 155–160 ppm) .
- X-ray Crystallography : Resolves stereochemical ambiguities. For example, dihedral angles between benzothiazole and carbamate groups (e.g., 6.5° deviation in related structures) confirm planarity .
- Mass Spectrometry : HRMS (High-Resolution MS) validates molecular formula (e.g., [M+H] at m/z 329.0521 for CHNOS) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for benzothiazole derivatives?
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer efficacy) may arise from:
- Structural Variations : Minor substituent changes (e.g., methoxy vs. methylsulfonyl groups) alter target binding .
- Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times affect IC values.
Methodological Solutions : - Comparative Studies : Test the compound across standardized assays (e.g., NCI-60 panel for anticancer activity) .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like EGFR or topoisomerase II .
- Meta-Analysis : Aggregate data from multiple studies to identify trends in structure-activity relationships (SAR) .
Q. What computational strategies are used to predict the compound’s interactions with biological targets?
- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-protein complexes (e.g., 100 ns simulations in GROMACS) to assess binding modes .
- Quantum Mechanical Calculations : DFT (Density Functional Theory) studies evaluate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
- Pharmacophore Modeling : Identify critical functional groups (e.g., carbamate’s hydrogen-bonding capacity) for target engagement .
Q. How can researchers design experiments to study the structure-activity relationship (SAR) of substituents on the benzothiazole core?
- Systematic Substituent Variation : Synthesize analogs with modifications at position 6 (e.g., methylsulfonyl vs. ethoxy) and position 2 (e.g., carbamate vs. amide) .
- Biological Screening : Test analogs against panels of enzymes (e.g., kinase inhibition assays) or bacterial strains (e.g., S. aureus MIC determination) .
- Data Correlation : Use multivariate analysis (e.g., PCA) to link electronic (Hammett σ values) or steric parameters (Taft’s E) with bioactivity .
Q. What methodologies are recommended for analyzing the stability of this compound under physiological conditions?
- HPLC-UV/MS Monitoring : Track degradation products in simulated gastric fluid (pH 1.2) or plasma (pH 7.4) over 24 hours .
- Accelerated Stability Studies : Expose the compound to heat (40°C) and humidity (75% RH) for 4 weeks, analyzing purity changes .
- Metabolic Profiling : Use liver microsomes (e.g., human CYP450 isoforms) to identify oxidative metabolites (e.g., sulfoxide formation) .
Q. How can crystallographic data inform the design of analogs with improved solubility?
- Crystal Packing Analysis : Identify intermolecular interactions (e.g., π-π stacking in benzothiazole rings) that reduce solubility .
- Salt Formation : Introduce ionizable groups (e.g., carboxylic acid) based on void volume calculations from X-ray data .
- Co-Crystallization : Screen with co-formers (e.g., cyclodextrins) to enhance aqueous solubility while retaining activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
